A Technical Guide to the Solubility Profile of 2-Methoxy-3-nitrobenzyl Alcohol in Organic Solvents
A Technical Guide to the Solubility Profile of 2-Methoxy-3-nitrobenzyl Alcohol in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery, development, and manufacturing. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is essential for tasks ranging from reaction solvent selection and purification strategy design to formulation development and bioavailability prediction. This guide provides an in-depth technical overview of the principles and methodologies required to determine the solubility profile of 2-Methoxy-3-nitrobenzyl alcohol. While specific quantitative data for this compound is not extensively published, this document serves as a complete framework, detailing the theoretical underpinnings of its expected solubility, a step-by-step experimental protocol for its determination using the gold-standard shake-flask method, and robust analytical techniques for its quantification.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature, is a fundamental property in chemical and pharmaceutical sciences.[1] For a key organic intermediate like 2-Methoxy-3-nitrobenzyl alcohol, understanding its solubility is not merely an academic exercise. It has direct, practical implications:
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Process Chemistry: The choice of a reaction solvent is dictated by the solubility of reactants and the insolubility of desired byproducts or the final product for efficient crystallization.
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Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.
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Drug Development: For APIs, poor solubility can lead to low bioavailability, hindering the development of a promising drug candidate.[2][3] Therefore, solubility screening is a cornerstone of pre-formulation studies.[4]
This guide focuses on 2-Methoxy-3-nitrobenzyl alcohol, an organic building block whose utility in synthesizing more complex molecules makes its physical properties a subject of interest.[5][6] By providing a robust methodology for characterizing its solubility, this document aims to empower researchers to generate reliable and reproducible data crucial for their work.
Physicochemical Profile of 2-Methoxy-3-nitrobenzyl Alcohol
The solubility of a molecule is intrinsically linked to its structure. An analysis of 2-Methoxy-3-nitrobenzyl alcohol's functional groups and overall structure allows for qualitative predictions of its solubility behavior.
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Molecular Formula: C₈H₉NO₄[7]
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Molecular Weight: 183.16 g/mol [7]
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Chemical Structure: The molecule consists of a benzene ring substituted with three key functional groups:
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A benzyl alcohol group (-CH₂OH): This group is polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).
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A methoxy group (-OCH₃): This ether group is polar and can act as a hydrogen bond acceptor.
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A nitro group (-NO₂): This is a strongly electron-withdrawing and highly polar group that can act as a hydrogen bond acceptor.
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Collectively, these functional groups render 2-Methoxy-3-nitrobenzyl alcohol a polar molecule . The presence of a hydrogen bond donor and multiple acceptor sites suggests that its interaction with solvents will be heavily influenced by the solvent's ability to participate in hydrogen bonding.
Theoretical Principles of Solubility: "Like Dissolves Like"
The foundational principle governing solubility is the adage, "Like dissolves like."[8] This means that substances with similar intermolecular forces are likely to be soluble in one another. For 2-Methoxy-3-nitrobenzyl alcohol, we can predict its solubility based on the polarity and hydrogen-bonding capabilities of the solvent.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the solute's hydroxyl, methoxy, and nitro groups and the solvent molecules, high solubility is anticipated in these solvents.
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Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. Significant solubility is still expected due to favorable dipole-dipole interactions and the potential for the solvent to accept hydrogen bonds from the solute's hydroxyl group.
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Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and cannot participate in significant hydrogen bonding. The energy required to break the strong solute-solute interactions (hydrogen bonds) in the crystal lattice of 2-Methoxy-3-nitrobenzyl alcohol would not be sufficiently compensated by the weak solute-solvent (van der Waals) interactions. Therefore, low solubility is predicted in these solvents.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a rigorous and reproducible experimental method is required. The shake-flask method is widely considered the gold standard for determining thermodynamic solubility due to its reliability.[4]
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol is designed to establish the equilibrium solubility of 2-Methoxy-3-nitrobenzyl alcohol in a selected organic solvent at a controlled temperature.
Materials & Equipment:
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2-Methoxy-3-nitrobenzyl alcohol (solid, pure)
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Selected organic solvents (analytical grade)
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Glass vials or flasks with airtight screw caps (e.g., 4 mL or 20 mL scintillation vials)
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Analytical balance
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Orbital shaker with temperature control
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Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
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Syringes
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Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation:
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Add an excess amount of solid 2-Methoxy-3-nitrobenzyl alcohol to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[9] A starting point is 10-20 mg of solid.
-
Record the exact mass of the compound added.
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Pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.[4]
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[9]
-
Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is standard for most compounds.[2][3][9] The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility and interfere with analytical measurements.[9][10]
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be precisely recorded.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or HPLC (detailed in Section 5).
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
-
Data Reporting:
-
Express the final solubility in standard units, such as mg/mL or g/100 mL, at the specified temperature.
-
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved compound is paramount. HPLC and UV-Vis spectroscopy are two common, reliable techniques.[1][2][3]
Method A: UV-Vis Spectrophotometry
This technique is rapid and effective for compounds that absorb UV or visible light. It operates on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[11]
Protocol:
-
Determine λmax: Scan a dilute solution of 2-Methoxy-3-nitrobenzyl alcohol in the chosen solvent to find the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors.[11]
-
Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be linear, and a line of best fit will yield an equation (y = mx + c) and a correlation coefficient (R² > 0.99).[12]
-
Measure Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the calibration curve's equation to calculate the concentration of the diluted sample.
Method B: High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and is the preferred method for complex mixtures or when the solvent has interfering UV absorbance.
Starting HPLC Method Parameters:
-
Column: A reverse-phase column, such as a C18 (250 mm x 4.6 mm, 5 µm), is a versatile starting point.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common for compounds of this polarity.[13][14] A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to the λmax determined previously (e.g., 254 nm is a common starting point for aromatic compounds).[13]
-
Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standards of known concentration and plotting peak area versus concentration. The concentration of the diluted sample is then determined from this curve.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured format to allow for easy comparison and analysis.
Table 1: Solubility Profile of 2-Methoxy-3-nitrobenzyl Alcohol
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
|---|---|---|---|---|
| Methanol | Polar Protic | 25 | [Experimental Data] | HPLC |
| Ethanol | Polar Protic | 25 | [Experimental Data] | HPLC |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | HPLC |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | HPLC |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Data] | HPLC |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Data] | HPLC |
| Toluene | Nonpolar | 25 | [Experimental Data] | HPLC |
| n-Hexane | Nonpolar | 25 | [Experimental Data] | HPLC |
Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 3. One would expect the highest solubility values in polar protic solvents like methanol and ethanol, followed by polar aprotic solvents like acetone. The lowest values would be expected in nonpolar solvents like hexane. Any deviations from this trend could suggest specific molecular interactions or phenomena that warrant further investigation.
Conclusion
This technical guide has outlined the essential theoretical and practical framework for determining the solubility profile of 2-Methoxy-3-nitrobenzyl alcohol in organic solvents. By understanding the compound's physicochemical properties and applying the robust shake-flask methodology coupled with precise analytical quantification, researchers can generate the critical data needed to advance their work in process development, purification, and formulation. This systematic approach ensures the creation of a reliable and comprehensive solubility profile, a cornerstone of sound chemical and pharmaceutical science.
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Quora. (2017). How to perform the shake flask method to determine solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Unknown Source. (2024). Solubility test for Organic Compounds.
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
- Unknown Source. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.
- Unknown Source. (n.d.).
- MySkinRecipes. (n.d.). 2-Hydroxy-3-methoxybenzyl Alcohol.
- CompTox Chemicals Dashboard. (n.d.). 2-Methoxy-3-nitrophenol Properties.
- PubChem. (n.d.). 2-Methyl-3-nitrobenzyl alcohol.
- Unknown Source. (n.d.).
- CymitQuimica. (n.d.). CAS 6971-51-3: 3-Methoxybenzyl alcohol.
- SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column.
- NIST WebBook. (n.d.). 2-Methoxybenzyl alcohol.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC.
- PubChem. (n.d.). 2-Methoxybenzyl alcohol.
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzyl alcohol 97%.
- ResearchGate. (n.d.). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations.
- PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. 2-Hydroxy-3-methoxybenzyl Alcohol [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. quora.com [quora.com]
- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
